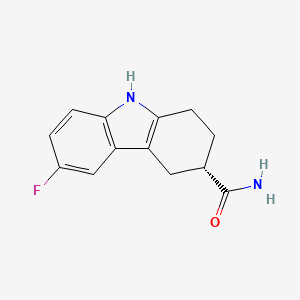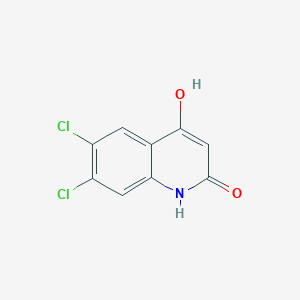
ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate is a thiazole derivative with a unique structure that includes a thiazole ring substituted with an ethyl group, a hydroxyl group, and an ethyl ester group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate typically involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with a suitable thiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a mixture of methanol and water .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiazole derivatives.
科学研究应用
ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Used in the synthesis of dyes, biocides, and chemical reaction accelerators.
作用机制
The mechanism of action of ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, and microbial growth.
相似化合物的比较
Similar Compounds
4-Methyl-5-(2-hydroxyethyl)thiazole: Known for its use in flavor and fragrance industries.
Thiazole-2-carboxylic acid derivatives: Used in the synthesis of various pharmaceuticals and agrochemicals
Uniqueness
ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of an ethyl group, hydroxyl group, and ethyl ester group on the thiazole ring makes it a versatile compound for various applications .
属性
分子式 |
C8H11NO3S |
|---|---|
分子量 |
201.25 g/mol |
IUPAC 名称 |
ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C8H11NO3S/c1-3-5-6(10)9-7(13-5)8(11)12-4-2/h10H,3-4H2,1-2H3 |
InChI 键 |
FEEBIDGHYSDRRX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=C(S1)C(=O)OCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzonitrile, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]-](/img/structure/B8572012.png)



![2-[(2,5-Dichloro-4-pyridinyl)amino]-N-methylbenzamide](/img/structure/B8572042.png)


![Ethyl 2-bromo-4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate](/img/structure/B8572068.png)





![1-[4-(2-Methylpyrimidin-5-yl)phenyl]cyclopropanecarbohydrazide](/img/structure/B8572115.png)
